molecular formula C12H16O B14329402 (3-Methoxy-3-methylbut-1-en-1-yl)benzene CAS No. 100103-33-1

(3-Methoxy-3-methylbut-1-en-1-yl)benzene

Cat. No.: B14329402
CAS No.: 100103-33-1
M. Wt: 176.25 g/mol
InChI Key: YKBWTDGPVYTMKD-UHFFFAOYSA-N
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Description

(3-Methoxy-3-methylbut-1-en-1-yl)benzene is an organic compound that belongs to the class of methoxybenzenes These compounds are characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-3-methylbut-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of methoxybenzene with a suitable alkylating agent such as 3-methylbut-1-en-1-yl chloride in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-3-methylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-3-methylbut-1-en-1-yl)benzene depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzene: A simpler compound with only a methoxy group attached to the benzene ring.

    3-Methylbut-1-en-1-ylbenzene: A compound with a methylbutenyl group attached to the benzene ring without the methoxy group.

Uniqueness

(3-Methoxy-3-methylbut-1-en-1-yl)benzene is unique due to the presence of both the methoxy and methylbutenyl groups, which may confer distinct chemical and biological properties compared to its simpler counterparts.

Properties

CAS No.

100103-33-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(3-methoxy-3-methylbut-1-enyl)benzene

InChI

InChI=1S/C12H16O/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

YKBWTDGPVYTMKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)OC

Origin of Product

United States

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